Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate)
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Overview
Description
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is an organic compound with the molecular formula C27H24O6 and a molecular weight of 444.48 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) typically involves the esterification of 4,4’-methylenebis(3-methoxy-2-naphthoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-methylenebis(2-methoxy-2-naphthoate)
- Dimethyl 4,4’-methylenebis(3-hydroxy-2-naphthoate)
- Dimethyl 4,4’-methylenebis(3-ethoxy-2-naphthoate)
Uniqueness
Dimethyl 4,4’-methylenebis(3-methoxy-2-naphthoate) is unique due to its specific substitution pattern on the naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
49609-90-7 |
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Molecular Formula |
C27H24O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 3-methoxy-4-[(2-methoxy-3-methoxycarbonylnaphthalen-1-yl)methyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C27H24O6/c1-30-24-20(18-11-7-5-9-16(18)13-22(24)26(28)32-3)15-21-19-12-8-6-10-17(19)14-23(25(21)31-2)27(29)33-4/h5-14H,15H2,1-4H3 |
InChI Key |
AUUMFIMNKQXRBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)OC)CC3=C(C(=CC4=CC=CC=C43)C(=O)OC)OC |
Origin of Product |
United States |
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